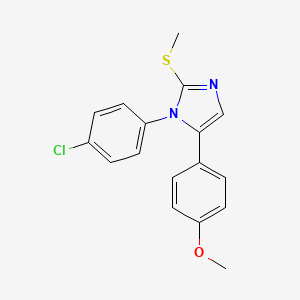
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is a synthetic molecule that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of three aromatic rings and an imidazole ring. It has been studied for its potential use in the development of new drugs, due to its unique structure and properties.
Wirkmechanismus
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It has been shown to modulate the activity of proteins involved in signal transduction pathways, as well as those involved in the regulation of cellular processes. Additionally, it has been shown to interact with DNA and RNA, suggesting a potential role in gene regulation.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as those involved in the regulation of cellular processes. Additionally, it has been shown to interact with DNA and RNA, suggesting a potential role in gene regulation. Furthermore, it has been shown to inhibit the activity of certain enzymes, such as caspase-3, and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is a relatively easy molecule to synthesize in the laboratory. Additionally, it is relatively stable, and can be stored for long periods of time. However, it is also a relatively expensive molecule, and its synthesis requires the use of hazardous chemicals.
Zukünftige Richtungen
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole has a wide range of potential applications in the field of medicinal chemistry. Further research is needed to explore its potential use in the development of new drugs, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to explore its potential use in the development of novel drug delivery systems. Furthermore, further research is needed to explore its potential use in the regulation of gene expression. Finally, further research is needed to explore its potential use in the development of new chemical compounds for use in various industrial applications.
Synthesemethoden
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole can be synthesized using a variety of methods. The most commonly used synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyphenylhydrazine in the presence of triethylamine. This reaction results in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole has been studied for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of new drugs, as well as in the development of new drug delivery systems. Additionally, it has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and diabetes.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-7-9-17(23-3)10-8-14)22(19)16-6-4-5-15(20)11-16/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXDXNGPKJKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6586488.png)
![2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586495.png)
![2-{[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586502.png)
![N-(4-chlorophenyl)-2-{[1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586511.png)
![methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate](/img/structure/B6586521.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6586526.png)
![2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B6586536.png)
![2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6586543.png)
![5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole](/img/structure/B6586551.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6586569.png)
![2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6586574.png)

![2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6586583.png)